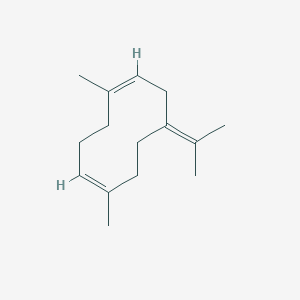

Germacrene B

描述

倍半萜 B 是一种倍半萜烃,在多种倍半萜(包括依兰烯和guaiane)的生物合成中起着至关重要的中间体作用。 倍半萜是一类由三个异戊二烯单元组成的萜类化合物,以其多样化的生物活性及其在各个领域的应用而闻名 .

科学研究应用

倍半萜 B 具有广泛的科学研究应用,包括:

化学: 用作合成其他倍半萜和萜类化合物的中间体。

生物学: 研究其在植物代谢中的作用及其作为挥发油成分的潜力。

医学: 研究其潜在的抗肿瘤特性和其他治疗应用。

5. 作用机理

倍半萜 B 通过其作为倍半萜生物合成的中间体的作用发挥其作用。该化合物经历阳离子级联反应,导致各种倍半萜烃和醇的形成。 这些反应涉及二磷酸盐的抽象、环化、重排和移位,最终导致形成复杂的分子结构 .

类似化合物:

- 倍半萜 A

- 倍半萜 C

- 依兰烯

- guaiane

比较: 倍半萜 B 在依兰烯和 guaiane 倍半萜的生物合成中作为核心中间体的作用是独一无二的。 虽然倍半萜 A 和倍半萜 C 也是倍半萜,但倍半萜 B 的特定结构和反应活性使其成为形成更复杂倍半萜骨架的关键中间体 .

作用机制

Target of Action

Germacrene B serves as a central intermediate in the biosynthesis of eudesmane and guaiane sesquiterpenes. These natural products play essential roles in various biological processes, including defense mechanisms, signaling, and aroma production .

Mode of Action

The biosynthesis of sesquiterpenes involves terpene synthases, which convert linear precursors into terpene hydrocarbons or alcohols. For this compound, the process begins with farnesyl diphosphate (FPP). After ionization, two initial cyclization modes are possible:

Biochemical Pathways

Following cyclization, this compound can undergo further transformations. Assuming anti-addition to the C-4/C-5 double bond, four stereoisomers of the secondary cation (J) are possible: two with a trans-decalin skeleton (J1 and J2) and two with a cis-decalin skeleton (J3 and J4) .

Result of Action

Molecularly, this compound contributes to the diverse aroma profiles of essential oils. It has warm, sweet, woody-spicy, and geranium-like odors. Additionally, it exhibits antibacterial activity in various plant oils .

生化分析

Biochemical Properties

Germacrene B is involved in several biochemical reactions, primarily as an intermediate in the biosynthesis of other sesquiterpenes. It is synthesized from farnesyl diphosphate by the action of this compound synthase . This enzyme catalyzes the cyclization of farnesyl diphosphate to form this compound. The compound can then undergo further enzymatic transformations to produce various eudesmane and guaiane sesquiterpenes . This compound interacts with enzymes such as this compound synthase and other sesquiterpene synthases, which facilitate its conversion into different sesquiterpene structures .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been reported to exhibit antimicrobial and anticancer activities, which are mediated through its interactions with cellular targets . These interactions can lead to changes in cell proliferation, apoptosis, and other cellular functions .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to various biochemical and physiological effects. This compound can bind to enzymes and proteins, modulating their activity. For example, it can inhibit or activate certain enzymes involved in metabolic pathways . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in changes in the expression of genes involved in cell growth, differentiation, and other cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under certain conditions, but it can degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to induce sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial and anticancer activities . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where the biological activity of this compound changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily as an intermediate in the biosynthesis of eudesmane and guaiane sesquiterpenes . It interacts with enzymes such as this compound synthase and other sesquiterpene synthases, which facilitate its conversion into different sesquiterpene structures . These metabolic pathways are essential for the production of various bioactive compounds derived from this compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins . This compound can be transported across cellular membranes and distributed to different cellular compartments, where it exerts its biological effects . The localization and accumulation of this compound within cells can influence its activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function . It may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications . The subcellular localization of this compound is crucial for its interactions with enzymes and other biomolecules, determining its role in various biochemical and physiological processes .

准备方法

合成路线和反应条件: 倍半萜 B 可以通过一系列化学反应从倍半萜酮合成。该过程涉及将倍半萜酮还原为相应的醇,然后进行乙酰化并用氨中的锂还原。 倍半萜 B 的结构通过硝酸银加合物的 X 射线晶体学得到证实 .

工业生产方法: 倍半萜 B 的工业生产通常涉及使用萜烯合酶,通过阳离子级联反应将法尼基焦磷酸等线性前体转化为倍半萜烃。 该过程由二磷酸盐的抽象引发,产生一个烯丙基阳离子,它经历环化、重排和移位以生成所需的产物 .

化学反应分析

反应类型: 倍半萜 B 经历各种化学反应,包括环化、氧化和光化学反应。 例如,用氧化铝处理会导致环化,而用丙酮中的稀硫酸处理会导致不同产物的形成 .

常用试剂和条件:

环化: 氧化铝

氧化: 丙酮中的稀硫酸

光化学反应: 光照

相似化合物的比较

- Germacrene A

- Germacrene C

- Eudesmane

- Guaiane

Comparison: Germacrene B is unique in its role as a central intermediate in the biosynthesis of eudesmane and guaiane sesquiterpenes. While Germacrene A and Germacrene C are also sesquiterpenes, this compound’s specific structure and reactivity make it a key intermediate in the formation of more complex sesquiterpene skeletons .

生物活性

Germacrene B is a sesquiterpene compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, antiproliferative, and insecticidal properties, supported by case studies and research findings.

Chemical Structure and Properties

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. It is a member of the germacrene family, known for various pharmacological effects. The molecular formula of this compound is , and it has a molecular weight of 204.36 g/mol.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogenic microorganisms.

-

Case Study: Essential Oils

In a study analyzing essential oils from Guatteria punctata, high levels of Germacrene D (which is structurally related) were found to exhibit activity against bacteria such as Streptococcus mutans and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values were reported at 4.68 µg/mL for S. mutans and 62.5 µg/mL for K. pneumoniae . Although specific data for this compound was not highlighted, the related compounds suggest similar potential. - Table: Antimicrobial Efficacy of Germacrene Compounds

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| Germacrene D | Streptococcus mutans | 4.68 |

| Germacrene D | Klebsiella pneumoniae | 62.5 |

| Germacrene A/B | Various bacterial strains | <50 |

Antiproliferative Activity

This compound has shown promising results in cancer research, particularly in inhibiting the growth of various cancer cell lines.

-

Research Findings

A study demonstrated that compounds related to this compound exhibited IC50 values ranging from 12.51 µg/mL to over 40 µg/mL against different cancer cell lines, including HL-60 (human promyelocytic leukemia) and NCI-H460 (lung cancer) . The observed antiproliferative effects are attributed to the sesquiterpene's ability to induce apoptosis in cancer cells. - Table: Antiproliferative Effects of Related Compounds

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Germacrene A/B | HL-60 | 12.51 |

| Germacrene D | NCI-H460 | 13.0 |

| Bicyclogermacrene | PC-3 (prostate cancer) | 9.6 |

Insecticidal Activity

This compound has also been evaluated for its insecticidal properties, particularly against agricultural pests.

-

Case Study: Essential Oils on Insect Larvae

In experiments with Matricaria chamomilla essential oil, which contains germacrenes, significant mortality rates were observed in mosquito larvae at concentrations as low as 5.66 µg/mL . This indicates the potential use of this compound in pest control applications. - Table: Insecticidal Activity of Germacrene Compounds

| Compound | Target Insect | LC50 (µg/mL) |

|---|---|---|

| Germacrene D | S. litura | 16.13 |

| Germacrene D | H. armigera | 21.88 |

The mechanisms underlying the biological activities of this compound include:

- Antimicrobial Effects : The disruption of microbial cell membranes and interference with metabolic processes.

- Antiproliferative Effects : Induction of apoptosis through activation of caspases and modulation of cell cycle regulators.

- Insecticidal Effects : Neurotoxic effects leading to paralysis and death in target insect species.

属性

IUPAC Name |

(1E,5E)-1,5-dimethyl-8-propan-2-ylidenecyclodeca-1,5-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9H,5,7-8,10-11H2,1-4H3/b13-6+,14-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXEGJTGWYVZSNR-SJRHNVSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCCC(=CCC(=C(C)C)CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C/1=C\CC/C(=C/CC(=C(C)C)CC1)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15423-57-1 | |

| Record name | Germacrene B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15423-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | GERMACRENE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML9S6L9M3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。